CAY10698

Description

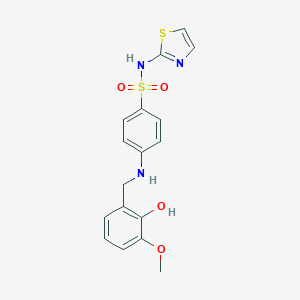

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSVXZQMJBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10698 (CAS Number: 684236-01-9): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of CAY10698, a potent and selective inhibitor of 12-lipoxygenase (12-LOX). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the fields of inflammation, immunology, cancer biology, and thrombosis.

Core Properties of this compound

This compound, with the CAS number 684236-01-9, is a small molecule inhibitor belonging to the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide class of compounds.[1][2] It has been identified as a potent and selective inhibitor of platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes.[1][3]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 684236-01-9 | [1][2][3][4][5][6] |

| IUPAC Name | 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide | [5][7] |

| Molecular Formula | C₁₇H₁₇N₃O₄S₂ | [1][2][3][4][5][7] |

| Molecular Weight | 391.46 g/mol | [1][4][5][6][7] |

| Appearance | Solid | [4] |

| Solubility | ≥50.2 mg/mL in DMSO; Insoluble in Ethanol and Water. Soluble in DMF (25 mg/ml) and a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml. | [3][4] |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Protect from light. | [1][6] |

| Stability | Stable for at least 4 years when stored at -20°C.[3] Stable under recommended storage conditions.[8][9] | [3][8][9] |

| SMILES | COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | [2][7] |

| InChI Key | CENSVXZQMJBVHY-UHFFFAOYSA-N | [3][5][7] |

Biological Activity and Selectivity

This compound is a potent inhibitor of human 12-lipoxygenase with a reported half-maximal inhibitory concentration (IC₅₀) of 5.1 μM.[1][3][5][6] Its inhibitory activity is highly selective for 12-LOX. The compound is reported to be inactive against other related enzymes, including 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), 15-lipoxygenase-2 (15-LOX-2), and cyclooxygenase-1/2 (COX-1/2).[1][4][6] This selectivity makes this compound a valuable tool for investigating the specific roles of 12-LOX in various biological systems.

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the enzyme 12-lipoxygenase. 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[10] 12-HETE is a bioactive lipid mediator that plays a crucial role in cell signaling, particularly in platelets, where it is involved in aggregation and thrombosis.[3]

The signaling pathway initiated by the activation of 12-LOX in human platelets is a complex process. The diagram below illustrates the key steps in this pathway and indicates the point of inhibition by this compound.

Caption: 12-Lipoxygenase signaling pathway in platelets.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are synthesized from established methods in the field.

12-Lipoxygenase (12-LOX) Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of this compound against 12-LOX by measuring the formation of its product.

Materials:

-

Human platelet 12-lipoxygenase (recombinant or purified)

-

Arachidonic acid (substrate)

-

This compound

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA)

-

DMSO (for dissolving inhibitor)

-

Ethanol (for dissolving substrate)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 234-237 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of arachidonic acid in ethanol (e.g., 20 mM).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.

-

Dilute the 12-LOX enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

-

Assay Setup:

-

To each well of the microplate or cuvette, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for control)

-

12-LOX enzyme solution

-

-

Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the arachidonic acid substrate solution to each well. The final substrate concentration is typically in the range of 10-100 µM.

-

Mix the contents of the wells thoroughly.

-

-

Measure Activity:

-

Immediately begin monitoring the increase in absorbance at 234-237 nm over time (e.g., every 30 seconds for 5-10 minutes). This wavelength corresponds to the formation of the conjugated diene in the product.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Platelet Aggregation Assay

This protocol outlines a method to assess the effect of this compound on platelet aggregation induced by an agonist.

Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., Acid-Citrate-Dextrose solution)

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., collagen, ADP, thrombin)

-

This compound

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

Prepare Platelets:

-

Collect blood into tubes containing anticoagulant.

-

Prepare PRP by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

To obtain washed platelets, further process the PRP by centrifugation and resuspension in a suitable buffer.

-

-

Assay Protocol:

-

Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2-3 x 10⁸ platelets/mL).

-

Pre-warm the platelet suspension to 37°C.

-

Add a specific volume of the platelet suspension to the aggregometer cuvette with a stir bar.

-

Add this compound at the desired final concentration (or vehicle control) and incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding the agonist (e.g., collagen at 1-5 µg/mL).

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

-

-

Data Analysis:

-

Quantify the extent of platelet aggregation, often expressed as the maximum percentage of aggregation or the area under the aggregation curve.

-

Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.

-

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in platelets in response to an agonist, and the effect of this compound on this process.

Materials:

-

Washed human platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

-

Pluronic F-127

-

HEPES-Tyrode buffer (or similar physiological buffer)

-

Platelet agonist (e.g., thrombin, collagen)

-

This compound

-

Fluorometer or fluorescence plate reader with appropriate excitation and emission filters

Procedure:

-

Dye Loading:

-

Resuspend washed platelets in a suitable buffer.

-

Load the platelets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.

-

Wash the platelets to remove extracellular dye.

-

-

Assay Protocol:

-

Resuspend the dye-loaded platelets in a buffer containing calcium (e.g., 1 mM CaCl₂).

-

Place the platelet suspension in a cuvette or microplate well in the fluorometer.

-

Add this compound at the desired concentration (or vehicle control) and incubate for a few minutes.

-

Establish a baseline fluorescence reading.

-

Add the platelet agonist to stimulate calcium mobilization.

-

Record the change in fluorescence intensity over time. For Fura-2, this typically involves measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at 510 nm.

-

-

Data Analysis:

-

The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

-

Calculate the peak increase in intracellular calcium concentration in response to the agonist.

-

Determine the inhibitory effect of this compound by comparing the calcium response in its presence to the control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a 12-LOX inhibitor like this compound.

Caption: Preclinical evaluation workflow for a 12-LOX inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of 12-lipoxygenase in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the specific contributions of the 12-LOX pathway in various cellular and physiological contexts. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of 12-LOX inhibition. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.

References

- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications [escholarship.org]

- 3. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a platelet calcium flux assay using a fluorescent imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

CAY10698 in Inflammation and Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective small-molecule inhibitor of 12-Lipoxygenase (12-LOX), a key enzyme in the metabolic pathway of arachidonic acid that leads to the production of pro-inflammatory mediators.[1] This technical guide provides a comprehensive overview of the role of this compound in inflammation and immunology, drawing upon the known functions of 12-LOX and data from studies on analogous 12-LOX inhibitors. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from related compounds to project its likely biological effects and provide detailed experimental frameworks.

Core Concepts: The Role of 12-Lipoxygenase in Inflammation and Immunology

12-Lipoxygenase (12-LOX) is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, primarily arachidonic acid, to produce 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a lipid mediator implicated in a variety of cellular processes that drive inflammation and immune responses.

Key Functions of 12-LOX in Inflammation:

-

Pro-inflammatory Mediator Production: 12-LOX activity leads to the generation of 12-HETE, which acts as a pro-inflammatory signaling molecule.

-

Immune Cell Migration: 12-LOX and its products are involved in the migration of immune cells, such as macrophages and neutrophils, to sites of inflammation.

-

Cytokine and Chemokine Regulation: The 12-LOX pathway can influence the production of various cytokines and chemokines, further amplifying the inflammatory cascade.

-

Oxidative Stress: 12-LOX activity can contribute to oxidative stress, a key component of inflammatory processes.

This compound: A Selective 12-LOX Inhibitor

This compound is characterized by its high selectivity for 12-LOX, with an IC50 of 5.1 μM.[1] It demonstrates inactivity against other related enzymes in the lipoxygenase and cyclooxygenase pathways, including 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[1] This selectivity makes it a valuable tool for specifically investigating the role of the 12-LOX pathway in various biological processes.

Physicochemical Properties and Formulation

| Property | Value | Reference |

| IC50 (12-LOX) | 5.1 μM | [1] |

| Solubility (in DMSO) | ≥ 2.08 mg/mL (5.31 mM) | [1] |

For in vivo studies, this compound can be formulated in various vehicles, including a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[1]

This compound in Inflammatory Signaling Pathways

Based on studies of its target enzyme, 12-LOX, and other selective inhibitors, this compound is expected to modulate key inflammatory signaling pathways, most notably the NF-κB pathway.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Studies on the 12-LOX inhibitor baicalein have demonstrated that inhibition of 12-LOX can suppress the activation of the NF-κB pathway. This is a critical mechanism by which 12-LOX inhibitors are thought to exert their anti-inflammatory effects.

Effects of this compound on Immune Cells and Cytokine Production

By inhibiting 12-LOX, this compound is anticipated to modulate the function of various immune cells and the production of key inflammatory cytokines.

Macrophages

Macrophages are central players in the inflammatory response. The 12-LOX pathway is known to be active in macrophages and contributes to their pro-inflammatory functions. Inhibition of 12-LOX is expected to reduce the production of pro-inflammatory cytokines by macrophages.

| Cytokine | Expected Effect of this compound | Rationale (based on 12-LOX inhibition) |

| TNF-α | Decrease | 12-LOX inhibition has been shown to reduce TNF-α production. |

| IL-6 | Decrease | Inhibition of the 12-LOX pathway is associated with lower IL-6 levels. |

| IL-1β | Decrease | 12-LOX activity can contribute to inflammasome activation, which is necessary for IL-1β processing and secretion. |

T-Lymphocytes

The 12-LOX pathway may also play a role in T-cell activation and differentiation. By modulating the cytokine environment, this compound could indirectly influence the balance between different T helper (Th) cell subsets, such as Th1, Th2, and Th17.

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that orchestrate adaptive immune responses. The maturation and cytokine production of DCs can be influenced by lipid mediators. Inhibition of 12-LOX may alter DC function, potentially affecting their ability to prime T-cell responses.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound. These protocols are based on standard immunological assays and can be adapted for specific research questions.

In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on cytokine production by macrophages.

Methodology:

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) under standard conditions. Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound (e.g., 1, 5, 10 μM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 6, 12, or 24 hours).

-

Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Cell Viability: Assess cell viability using a standard assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.

In Vivo LPS-Induced Endotoxemia Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Drug Administration: Administer this compound (formulated as described above) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose.

-

Induction of Endotoxemia: After a specified pre-treatment time, inject the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally).

-

Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

-

Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of systemic cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Tissue Analysis: Harvest relevant tissues (e.g., lung, liver) for histological analysis of inflammation and immune cell infiltration.

Conclusion

This compound, as a selective inhibitor of 12-LOX, holds significant potential as a tool for research in inflammation and immunology and as a lead compound for the development of novel anti-inflammatory therapeutics. By targeting a key enzyme in the production of pro-inflammatory lipid mediators, this compound is poised to modulate critical inflammatory pathways, including NF-κB signaling, and to attenuate the production of key inflammatory cytokines. The experimental frameworks provided in this guide offer a starting point for the detailed investigation of the immunomodulatory properties of this compound, which will be crucial for elucidating its full therapeutic potential. Further studies are warranted to generate direct quantitative data on the effects of this compound and to explore its efficacy in various preclinical models of inflammatory and autoimmune diseases.

References

The Role of CAY10698 in Cancer Biology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective small-molecule inhibitor of 12-Lipoxygenase (12-LOX), a key enzyme in the metabolic pathway of arachidonic acid. Emerging evidence implicates the 12-LOX pathway in various aspects of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the established role of the 12-LOX enzyme in cancer biology and outlines a detailed framework for investigating the potential therapeutic utility of this compound as a targeted anticancer agent. While direct studies on this compound in cancer are limited in publicly available literature, this document serves as a foundational resource for researchers aiming to explore its mechanism of action and preclinical efficacy.

This compound: A Selective 12-Lipoxygenase Inhibitor

This compound has been identified as a potent and selective inhibitor of 12-LOX, with a reported half-maximal inhibitory concentration (IC50) of 5.1 μM.[1] Its selectivity is a key attribute, as it shows significantly less activity against other related enzymes such as 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), 15-lipoxygenase-2 (15-LOX-2), and cyclooxygenase-1/2 (COX-1/2). This specificity makes this compound a valuable tool for dissecting the specific contributions of 12-LOX to cancer pathobiology.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (μM) |

| 12-Lipoxygenase (12-LOX) | 5.1 |

| 5-Lipoxygenase (5-LOX) | >200 |

| 15-Lipoxygenase-1 (15-LOX-1) | >50 |

| 15-Lipoxygenase-2 (15-LOX-2) | >40 |

| Cyclooxygenase-1 (COX-1) | Inactive |

| Cyclooxygenase-2 (COX-2) | Inactive |

The Role of 12-LOX in Cancer Biology

The overexpression of 12-LOX and its primary metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), has been documented in a variety of human cancers, including prostate, lung, breast, colorectal, and pancreatic cancer. The pro-tumorigenic functions of the 12-LOX pathway are multifaceted and impact several key cancer hallmarks.

Signaling Pathways Modulated by 12-LOX

The pro-cancer effects of 12-LOX are mediated through the activation of several critical intracellular signaling cascades. The binding of 12-HETE to its putative receptors can trigger downstream pathways that promote cell growth, survival, and invasion.

References

CAY10698 and Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the available scientific literature on the role of 12-lipoxygenase (12-LOX) in stem cell differentiation to infer the potential applications and mechanisms of CAY10698, a selective 12-LOX inhibitor. To date, no direct studies have been published on the effects of this compound on stem cell differentiation. Therefore, the information presented, particularly regarding quantitative data and experimental protocols, is based on findings related to 12-LOX inhibition by other means (e.g., genetic knockout, other inhibitors) and should be considered hypothetical. Researchers are strongly encouraged to perform dose-response and validation studies to determine the optimal conditions for their specific cell types and differentiation protocols.

Introduction to this compound

This compound is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme that catalyzes the conversion of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE). The 12-LOX pathway is involved in various physiological and pathological processes, including inflammation, thrombosis, and cancer. Emerging evidence suggests that 12-LOX and its downstream products also play a significant role in regulating the fate of stem cells, particularly hematopoietic and mesenchymal stem cells. By inhibiting 12-LOX, this compound presents a valuable tool for investigating and potentially directing stem cell differentiation.

Role of 12-Lipoxygenase in Stem Cell Biology

The 12-lipoxygenase pathway has been implicated in the regulation of both hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).

Hematopoietic Stem Cells (HSCs): Studies have shown that 12/15-LOX (the murine ortholog of human 12-LOX) is crucial for maintaining the quiescence and self-renewal capacity of long-term HSCs.[1] Deficiency of 12/15-LOX in mice leads to a compromised ability of HSCs to reconstitute the hematopoietic system.[1] The mechanism appears to involve the canonical Wnt signaling pathway.[1][2] Inhibition of 12-LOX is therefore hypothesized to promote the differentiation of HSCs.

Mesenchymal Stem Cells (MSCs): The role of 12-LOX in MSCs is less defined. Some studies suggest that 12-LOX and its product 12-HETE may influence MSC differentiation into adipocytes and osteoblasts.[3] However, the precise effects and underlying mechanisms require further investigation. Another 12-LOX inhibitor, baicalin, has been shown to promote the differentiation of bone marrow-derived MSCs into osteoblasts.[4][5]

Quantitative Data on 12-LOX Inhibition and Stem Cell Fate

The following tables summarize quantitative data from studies on 12-LOX inhibition and its effects on stem cells. It is important to reiterate that these data are not specific to this compound and should be used as a general reference.

Table 1: Effects of 12-LOX Inhibition on Hematopoietic Stem Cell Function

| Parameter | Observation with 12/15-LOX Deficiency/Inhibition | Reference |

| HSC Quiescence | Decreased | [1] |

| HSC Self-Renewal | Impaired | [1][2] |

| Hematopoietic Reconstitution | Severely compromised | [1] |

| Colony Formation (Leukemic HSPCs) | Inhibited | [6][7] |

Table 2: Potential Effects of 12-LOX Inhibition on Mesenchymal Stem Cell Differentiation

| Lineage | Observation with 12-LOX Inhibitors (e.g., Baicalin) | Reference |

| Osteogenic Differentiation | Promoted | [4][5][8] |

| Adipogenic Differentiation | Potentially inhibited or modulated | [3] |

| Neuronal Differentiation (Neural Stem Cells) | Promoted (with Baicalin) | [9][10] |

Experimental Protocols

The following are detailed, generalized protocols for hematopoietic and mesenchymal stem cell differentiation. These protocols should be adapted and optimized by the end-user, particularly with the inclusion of this compound at various concentrations to determine its specific effects.

Hematopoietic Differentiation of Human Pluripotent Stem Cells (hPSCs)

This protocol describes a general method for inducing hematopoietic differentiation. The point of intervention with this compound would be during the initial stages of differentiation induction.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR™1 or similar maintenance medium

-

STEMdiff™ Hematopoietic - EB medium

-

AggreWell™ plates

-

TrypLE™ Express

-

Hematopoietic differentiation supplement cocktail (e.g., SCF, FLT3L, TPO)

-

This compound (to be dissolved in a suitable solvent like DMSO)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Embryoid Body (EB) Formation:

-

Dissociate hPSCs into a single-cell suspension using TrypLE™ Express.

-

Seed the cells into an AggreWell™ plate at a density of 1 x 10^6 cells per well in STEMdiff™ Hematopoietic - EB medium supplemented with the hematopoietic differentiation cocktail.

-

Centrifuge the plate at 100 x g for 3 minutes to capture the cells in the microwells.

-

Incubate at 37°C, 5% CO2.

-

-

Differentiation Induction with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On day 1 of EB culture, add this compound to the differentiation medium at various final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) must be included.

-

Perform a half-medium change daily with fresh medium containing the respective concentrations of this compound.

-

-

Harvesting Hematopoietic Progenitors:

-

On day 12, harvest the EBs and dissociate them into a single-cell suspension.

-

Analyze the cells for hematopoietic progenitor markers (e.g., CD34, CD45) by flow cytometry.

-

Plate the cells in methylcellulose-based medium to assess colony-forming unit (CFU) potential.

-

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines a standard method for inducing osteogenic differentiation of MSCs. This compound would be added to the differentiation medium.

Materials:

-

Human mesenchymal stem cells (MSCs)

-

MSC expansion medium

-

Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, 50 µM ascorbate-2-phosphate)

-

This compound

-

Alizarin Red S staining solution

Procedure:

-

MSC Expansion: Culture MSCs in expansion medium until they reach 90% confluency.

-

Induction of Osteogenesis:

-

Seed MSCs into a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Replace the expansion medium with osteogenic differentiation medium.

-

Add this compound to the differentiation medium at various final concentrations. Include a vehicle control.

-

Culture the cells for 14-21 days, replacing the medium every 2-3 days with fresh medium containing this compound.

-

-

Assessment of Differentiation:

-

After the differentiation period, fix the cells with 4% paraformaldehyde.

-

Stain for calcium deposition using Alizarin Red S solution.

-

Quantify the staining by extracting the dye and measuring its absorbance.

-

Perform quantitative RT-PCR to analyze the expression of osteogenic marker genes (e.g., RUNX2, ALP, OCN).

-

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound in the context of stem cell differentiation, based on the current understanding of 12-LOX function.

Caption: Proposed mechanism of this compound action on stem cell differentiation.

Caption: A generalized workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound, as a selective 12-LOX inhibitor, holds promise as a tool to modulate stem cell fate. Based on the current literature, inhibition of 12-LOX is expected to influence the differentiation of hematopoietic and mesenchymal stem cells, primarily through the Wnt and p38 MAPK signaling pathways. However, the absence of direct studies using this compound necessitates further research to validate these hypotheses and to determine the optimal conditions for its use in directing stem cell differentiation. Future studies should focus on dose-response analyses of this compound on various stem cell types and differentiation lineages, as well as a more in-depth elucidation of the downstream molecular mechanisms. Such research will be crucial for unlocking the full potential of this compound in regenerative medicine and drug development.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Baicalin regulates stem cells as a creative point in the treatment of climacteric syndrome [frontiersin.org]

- 5. Baicalin regulates stem cells as a creative point in the treatment of climacteric syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of the Alox12-12-HETE in Blast Crisis Chronic Myeloid Leukemia Inhibits Leukemia Stem/Progenitor Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuronal differentiation of C17.2 neural stem cells induced by a natural flavonoid, baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baicalin promotes neuronal differentiation of neural stem/progenitor cells through modulating p-stat3 and bHLH family protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of CAY10698 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid that serves as the precursor for a diverse array of potent signaling molecules collectively known as eicosanoids. The metabolism of arachidonic acid is primarily orchestrated by three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The bioactive products of these pathways, including prostaglandins, leukotrienes, and epoxyeicosatrienoic acids, are deeply implicated in a wide spectrum of physiological and pathophysiological processes, most notably inflammation, pain, and cancer.[1][2][3][4][5] Consequently, the enzymes that govern arachidonic acid metabolism have emerged as critical targets for therapeutic intervention. This technical guide provides an in-depth exploration of the effects of CAY10698, a dual inhibitor of COX-2 and 5-LOX, on the intricate network of arachidonic acid metabolism. By simultaneously targeting both the COX and LOX pathways, this compound presents a promising strategy for more comprehensive and potentially safer anti-inflammatory therapies.[6]

Introduction to Arachidonic Acid Metabolism

Upon cellular stimulation by various stimuli, arachidonic acid is liberated from the cell membrane phospholipids by the action of phospholipase A2 (PLA2).[1][3] Once released, free arachidonic acid is rapidly metabolized by three major enzymatic cascades:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into a variety of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). These molecules are key players in inflammation, pain, fever, and platelet aggregation.[1][4][7]

-

Lipoxygenase (LOX) Pathway: The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are then converted to leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins. Leukotrienes are potent mediators of inflammation and allergic reactions.[1][3][8]

-

Cytochrome P450 (CYP450) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[1][3]

The intricate interplay and occasional redundancy between these pathways underscore the complexity of arachidonic acid metabolism and the challenges in developing targeted therapies.[4] For instance, the selective inhibition of one pathway can lead to the shunting of arachidonic acid towards another, potentially causing unwanted side effects.[9][10]

This compound: A Dual COX-2/5-LOX Inhibitor

This compound is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual inhibitory action is a key therapeutic advantage, as it allows for the simultaneous suppression of both prostaglandin and leukotriene production, two major arms of the inflammatory cascade.[6] This approach is hypothesized to offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[6]

Mechanism of Action

This compound exerts its effects by directly interacting with the active sites of both COX-2 and 5-LOX, thereby preventing the conversion of arachidonic acid into their respective downstream inflammatory mediators.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against COX-2 and 5-LOX has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy.

| Enzyme Target | IC50 Value (µM) | Assay Type |

| Human COX-2 | Data not available in search results | Typically EIA or fluorescence-based |

| Human 5-LOX | Data not available in search results | Typically spectrophotometric or HPLC-based |

Note: Specific quantitative data for this compound was not available in the provided search results. The table structure is provided as a template for presenting such data.

Experimental Protocols

The evaluation of this compound's effect on arachidonic acid metabolism involves a series of well-established experimental protocols.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX and LOX enzymes.

General Workflow:

Methodology for COX-2 Inhibition Assay (Example):

-

Purified human recombinant COX-2 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated by the addition of a stop solution (e.g., a strong acid).

-

The concentration of the product, typically prostaglandin E2 (PGE2), is quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Methodology for 5-LOX Inhibition Assay (Example):

-

Purified human recombinant 5-LOX is incubated with various concentrations of this compound or a vehicle control in the presence of calcium and ATP.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of leukotriene B4 (LTB4) or other 5-LOX products is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) or by using a specific LTB4 EIA kit.

-

The IC50 value is calculated based on the dose-response curve.

Cell-Based Assays

Objective: To assess the effect of this compound on the production of eicosanoids in a cellular context, which more closely mimics the physiological environment.

Commonly Used Cell Lines:

-

Human whole blood: Provides a physiologically relevant system to assess COX-1 and COX-2 activity.

-

RAW 264.7 (murine macrophages): Can be stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.[9]

-

A549 (human lung carcinoma cells): Often used to study the production of both prostaglandins and leukotrienes.

General Workflow:

Signaling Pathways Affected by this compound

By inhibiting COX-2 and 5-LOX, this compound directly modulates the downstream signaling pathways initiated by prostaglandins and leukotrienes.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory agents by dually targeting the COX-2 and 5-LOX pathways. This comprehensive approach to inhibiting the production of key inflammatory mediators derived from arachidonic acid holds the promise of enhanced therapeutic efficacy and a potentially more favorable safety profile. The experimental frameworks outlined in this guide provide a robust foundation for the continued investigation and characterization of this compound and other dual-pathway inhibitors, paving the way for novel treatments for a range of inflammatory conditions. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. [PDF] Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets | Semantic Scholar [semanticscholar.org]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of inhibition of 5-lipoxygenase and 12-lipoxygenase pathways on skeletal muscle fiber regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells | Sciety [sciety.org]

- 10. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CAY10698: A Selective 12-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] Understanding the in vitro activity of this compound is crucial for its application in research and drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on a 12-lipoxygenase inhibition assay.

Mechanism of Action

This compound selectively inhibits the activity of 12-lipoxygenase, an enzyme that catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid, leading to the formation of bioactive lipid mediators. Specifically, 12-LOX is involved in the production of 12-hydroxyeicosatetraenoic acid (12-HETE). Inhibition of 12-LOX by this compound can reduce platelet activation and their mitogenic functions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Enzyme | Notes |

| IC₅₀ | 5.1 μM | 12-Lipoxygenase (12-LOX) | This compound is inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[1] |

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1] Aliquot to avoid repeated freeze-thaw cycles.

b. 12-Lipoxygenase Enzyme Preparation:

-

It is recommended to use purified recombinant 12-LOX for the assay to avoid interference from other proteins.

-

If using cell lysates or tissue homogenates, be aware that they may contain endogenous inhibitors or other enzymes that can affect the results.

c. Substrate Solution (Arachidonic Acid):

-

Prepare a stock solution of arachidonic acid in ethanol.

-

For the assay, prepare a working solution (e.g., 1 mM) by diluting the stock in an appropriate buffer.

In Vitro 12-Lipoxygenase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available lipoxygenase inhibitor screening kits and is suitable for determining the inhibitory activity of this compound against 12-LOX. The assay measures the hydroperoxides produced during the lipoxygenation reaction.

Materials:

-

This compound

-

Purified 12-Lipoxygenase (human recombinant)

-

Arachidonic Acid

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Chromogen solution (for colorimetric detection of hydroperoxides)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Assay Plate Preparation:

-

Add 80 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of this compound (prepared by serial dilution from the stock solution) to the sample wells.

-

For the control wells (no inhibitor), add 10 µL of the vehicle (e.g., DMSO).

-

For the blank wells, add 10 µL of the vehicle.

-

-

Enzyme Addition:

-

Add 10 µL of the 12-lipoxygenase enzyme solution to the sample and control wells. Do not add the enzyme to the blank wells.

-

Mix gently and incubate for 5 minutes at room temperature.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

-

Incubate the plate on an orbital shaker for 10 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and develop the color by adding 100 µL of the Chromogen solution to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 490-500 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of 12-LOX activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of 12-Lipoxygenase

Caption: this compound inhibits the 12-LOX pathway.

Experimental Workflow for 12-LOX Inhibition Assay

Caption: Workflow for the 12-LOX inhibition assay.

References

CAY10698: In Vivo Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10698 is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in various pathological processes, including inflammation and cancer.[1] This document provides detailed application notes and standardized protocols for the in vivo use of this compound in animal models, designed to assist researchers in evaluating its therapeutic potential. The protocols outlined herein are based on established methodologies for preclinical compound evaluation and can be adapted to specific research needs.

Mechanism of Action: 12-Lipoxygenase Inhibition

This compound selectively inhibits the 12-LOX enzyme, which is responsible for the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This initial step leads to the production of downstream inflammatory mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE). By blocking this pathway, this compound can modulate inflammatory responses and cellular signaling cascades that are dependent on 12-LOX metabolites.

Figure 1: this compound inhibits the 12-LOX pathway.

Potential In Vivo Applications

Based on its mechanism of action, this compound is a candidate for investigation in animal models of:

-

Inflammatory Diseases: Arthritis, inflammatory bowel disease, and dermatitis.

-

Oncology: Tumor growth and metastasis in various cancer models.

-

Neurological Disorders: Neuroinflammation and ischemic brain injury.

Quantitative Data from Hypothetical In Vivo Studies

The following tables represent hypothetical data from preclinical studies to illustrate the potential effects of this compound.

Table 1: Effect of this compound on Paw Edema in a Murine Arthritis Model

| Treatment Group | Dose (mg/kg) | Paw Volume (mm³) ± SEM | Inhibition of Edema (%) |

| Vehicle Control | - | 4.5 ± 0.3 | - |

| This compound | 10 | 3.1 ± 0.2 | 31.1 |

| This compound | 30 | 2.2 ± 0.2 | 51.1 |

| Dexamethasone | 1 | 1.8 ± 0.1 | 60.0 |

Table 2: Efficacy of this compound in a Xenograft Tumor Model

| Treatment Group | Dose (mg/kg, i.p.) | Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 25 | 875 ± 120 | 30.0 |

| This compound | 50 | 550 ± 90 | 56.0 |

| Cisplatin | 5 | 400 ± 75 | 68.0 |

Detailed Experimental Protocols

General Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

Figure 2: General workflow for in vivo compound evaluation.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol for a 10 mg/mL Stock Solution:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

-

For a final dosing solution, take 1 part of the DMSO stock solution.

-

Add 4 parts of PEG300 and mix thoroughly.

-

Add 0.5 parts of Tween-80 and mix until the solution is clear.

-

Finally, add 4.5 parts of saline to reach the desired final concentration.

Note: The solubility of this compound in this vehicle is ≥ 2.08 mg/mL.[1] Prepare fresh dosing solutions daily.

Protocol for Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Animal Model: Male Swiss albino mice (20-25 g)

Experimental Groups:

-

Group I: Vehicle control

-

Group II: this compound (10 mg/kg, p.o.)

-

Group III: this compound (30 mg/kg, p.o.)

-

Group IV: Indomethacin (10 mg/kg, p.o.) as a positive control

Procedure:

-

Acclimate animals for at least 7 days.

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the respective treatments (vehicle, this compound, or indomethacin) orally 1 hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Protocol for a Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound.

Animal Model: Athymic nude mice (4-6 weeks old)

Cell Line: A suitable human cancer cell line (e.g., PC-3 for prostate cancer).

Procedure:

-

Subcutaneously inject 5 x 10^6 cancer cells in 0.1 mL of Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

-

Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control intraperitoneally once daily.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Safety and Toxicology Considerations

Preliminary toxicological assessments should be conducted to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model. Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

Conclusion

This compound presents a promising therapeutic candidate for diseases driven by 12-LOX activity. The protocols and data presented here offer a foundational framework for researchers to design and execute robust in vivo studies to further elucidate its pharmacological profile and therapeutic potential. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CAY10698 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer. As a critical enzyme in the arachidonic acid metabolic pathway, 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a precursor to the bioactive lipid mediator 12-hydroxyeicosatetraenoic acid (12-HETE). The targeted inhibition of 12-LOX by this compound presents a promising therapeutic strategy for a range of diseases. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, offering insights into dosage, administration, and experimental design.

Data Presentation: Dosage of 12-LOX Inhibitors in Mouse Models

Due to the limited availability of specific in vivo dosage data for this compound in peer-reviewed literature, the following table summarizes dosages and administration routes for other well-characterized 12-LOX inhibitors, ML351 and VLX-1005, which can serve as a valuable reference for designing studies with this compound.

| Compound | Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Reference |

| ML351 | Non-obese diabetic (NOD) mice | Type 1 Diabetes | 24 mg/kg | Daily injection | 2 weeks | [1] |

| ML351 | C57BL/6J mice | Streptozotocin-induced Type 1 Diabetes | Not specified | Not specified | Not specified | [1] |

| VLX-1005 | Human gene replacement mice (Alox15 replaced by human ALOX12) | Obesity and Dysglycemia | Not specified | Oral administration | Not specified | [2][3] |

| VLX-1005 | Human gene replacement non-obese diabetic mice | Autoimmune Diabetes | Not specified | Oral administration | Not specified | [4] |

Experimental Protocols

This section outlines a representative protocol for the in vivo administration of a 12-LOX inhibitor, adaptable for this compound, in a mouse model of inflammation.

Objective: To evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles (appropriate gauge for the route of administration)

-

Equipment for blood collection and tissue harvesting

-

ELISA kits for inflammatory cytokine measurement (e.g., TNF-α, IL-6)

Protocol:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.

-

Preparation of this compound Solution:

-

On the day of administration, prepare the this compound solution.

-

For a target dose of 25 mg/kg in a 25g mouse with an injection volume of 100 µL, a concentration of 6.25 mg/mL is required.

-

Dissolve this compound in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the solution is clear and homogenous. Prepare a vehicle-only solution to serve as a control.

-

-

Experimental Groups:

-

Group 1: Vehicle control + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound (e.g., 25 mg/kg) + LPS

-

-

Administration of this compound:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) one hour prior to LPS challenge. The volume of administration should be consistent across all animals (e.g., 100 µL).

-

-

Induction of Inflammation:

-

Administer LPS (e.g., 1 mg/kg) or sterile saline via intraperitoneal injection.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection).

-

At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under terminal anesthesia.

-

Harvest relevant tissues (e.g., liver, lungs, spleen) for further analysis.

-

-

Analysis:

-

Centrifuge blood samples to obtain serum and store at -80°C.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.

-

Tissues can be processed for histological analysis or homogenization to measure local cytokine levels or 12-LOX activity.

-

Mandatory Visualization

Signaling Pathway of 12-Lipoxygenase

Caption: The 12-Lipoxygenase (12-LOX) pathway, inhibited by this compound.

Experimental Workflow for this compound In Vivo Study

Caption: Workflow for evaluating this compound in a mouse inflammation model.

References

- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "12-Lipoxygenase Inhibition Improves Glycemia and Obesity-Associated In" by Kerim B. Kaylan, Titli Nargis et al. [touroscholar.touro.edu]

- 3. 12-Lipoxygenase Inhibition Improves Glycemia and Obesity-associated Inflammation in Male Human Gene Replacement Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10698 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of CAY10698 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), a key enzyme in inflammatory pathways.

Introduction

This compound is a valuable research tool for studying the role of 12-LOX in various physiological and pathological processes.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reliable and reproducible experimental results. This guide outlines the necessary steps for preparing a 10 mM stock solution of this compound in DMSO, along with essential safety and handling information.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 391.5 g/mol | [3][4][5] |

| Solubility in DMSO | 20 mg/mL | [3][4] |

| CAS Number | 684236-01-9 | [1][3][4][5] |

| IC₅₀ for 12-LOX | 5.1 µM | [1][2] |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, molecular biology grade

-

Sterile microcentrifuge tubes or vials (amber or protected from light)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 391.5 g/mol = 3.915 mg

2. Weighing the Compound:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh out the calculated amount of this compound powder into the tube.

3. Dissolving the Compound:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

4. Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] One source suggests stability for up to 2 weeks at 4°C in DMSO.[1] As a powder, this compound can be stored for at least 2 years at -20°C.[4]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

This compound Mechanism of Action: Inhibition of the 12-Lipoxygenase Pathway

This compound is a selective inhibitor of 12-Lipoxygenase (12-LOX).[2] The 12-LOX enzyme catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a lipid mediator involved in various signaling pathways that contribute to inflammation, oxidative stress, and other pathological processes.[6][7] By inhibiting 12-LOX, this compound blocks the production of these pro-inflammatory mediators.

The following diagram illustrates the simplified 12-Lipoxygenase signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of the 12-LOX pathway by this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. molnova.com:443 [molnova.com:443]

- 5. medkoo.com [medkoo.com]

- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]

CAY10698: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), a key enzyme in the arachidonic acid metabolic pathway. 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). The 12-LOX pathway is implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation. Its role in cancer progression and other diseases has made it an attractive target for therapeutic intervention.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating the biological effects of 12-LOX inhibition.

Mechanism of Action

This compound selectively inhibits the activity of 12-LOX, thereby blocking the production of 12-HETE and its downstream signaling effects. 12-HETE has been shown to modulate various cellular functions by acting as a signaling molecule. Inhibition of 12-LOX by this compound is a valuable tool for elucidating the specific roles of the 12-LOX pathway in different cellular contexts.

Data Presentation

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | 12-Lipoxygenase (12-LOX) | [1][2] |

| IC₅₀ | 5.1 µM | [1][2] |

| Selectivity | Inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2 | [1][2] |

Table 2: this compound Physical and Solubility Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₃O₄S₂ | [1] |

| Molecular Weight | 391.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: ≥20 mg/mLDMF: ≥25 mg/mLEthanol: ~0.5 mg/mL | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound solid compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound vial to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.915 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Cell Culture Treatment with this compound

Materials:

-

Cultured cells of interest in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Seed cells at the desired density in culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical starting concentration range for inhibiting 12-LOX activity is 1-20 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.

-

Carefully remove the existing medium from the cells.

-

Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

-

Proceed with downstream assays to assess the effects of this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound as described in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Following treatment with this compound, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Measurement of 12-HETE Levels by ELISA

Materials:

-

Cell culture supernatant or cell lysates from this compound-treated and control cells

-

12-HETE ELISA kit

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit

Procedure:

-

Collect the cell culture supernatant or prepare cell lysates from cells treated with this compound or vehicle control.

-

Follow the manufacturer's instructions provided with the 12-HETE ELISA kit for sample preparation, standard curve generation, and assay procedure.

-

Briefly, this typically involves adding samples and standards to a 96-well plate pre-coated with a 12-HETE antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the concentration of 12-HETE in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

References

Application Notes and Protocols for CAY10698 in Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CAY10698, a selective 12-Lipoxygenase (12-LOX) inhibitor, in the study of neuroinflammation. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the therapeutic potential of 12-LOX inhibition in various neurological disorders characterized by an inflammatory component.

Introduction to this compound and its Target: 12-Lipoxygenase

This compound is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), an enzyme implicated in the generation of pro-inflammatory lipid mediators.[1][2][3][4][5] Unlike other related enzymes, this compound shows significantly less activity against 5-LOX, 15-LOX-1, 15-LOX-2, and cyclooxygenases (COX-1/2), making it a specific tool for interrogating the role of 12-LOX.[1][4][5]

The 12-LOX pathway is increasingly recognized as a critical player in the pathogenesis of neuroinflammatory and neurodegenerative diseases. Upregulation of 12-LOX has been observed in conditions such as stroke and Alzheimer's disease, where it contributes to oxidative stress, neuronal cell death, and the production of inflammatory cytokines.[6] Inhibition of 12-LOX, therefore, presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences.

Quantitative Data: In Vitro Potency of 12-LOX Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used 12-LOX inhibitors. This data is essential for determining appropriate working concentrations in cell-based assays.

| Compound | Target | IC50 Value | Selectivity Notes |

| This compound | 12-Lipoxygenase (12-LOX) | 5.1 µM [1][2][3][5] | Inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[1][4][5] |

| ML351 | 12/15-Lipoxygenase | 200 nM[7][8][9] | >250-fold selective over 5-LOX, platelet 12-LOX, 15-LOX-2, and COX-1/2.[8] |

| Baicalein | 12-Lipoxygenase | ~0.14 µM (Ki)[10] | Also inhibits 15-LOX with similar potency.[10] |

Signaling Pathway of 12-LOX in Neuroinflammation

The diagram below illustrates the proposed signaling pathway through which 12-LOX contributes to neuroinflammation. This compound acts by inhibiting the initial step of this cascade, the conversion of arachidonic acid to 12-HpETE.

Caption: 12-LOX signaling in neuroinflammation.

Experimental Protocols

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

This protocol describes the induction of an inflammatory response in microglial cells using LPS and subsequent treatment with this compound to assess its anti-inflammatory effects.

Caption: In vitro experimental workflow.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for analysis (e.g., ELISA kits for TNF-α and IL-6, antibodies for immunofluorescence)

Procedure:

-

Cell Seeding: Seed microglial cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, or chamber slides for immunofluorescence) at a density that allows for optimal growth and response. Allow cells to adhere and stabilize for 24 hours.

-

This compound Pre-treatment: Prepare working solutions of this compound in culture medium. A typical concentration range to test would be 1-20 µM. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO) control. Incubate for 1 hour.

-

LPS Stimulation: Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce a robust inflammatory response.[11] Add the LPS solution to the wells (except for the unstimulated control group).

-

Incubation: Incubate the cells for a desired period to allow for the inflammatory response to develop. For cytokine production, a 24-hour incubation is typical.

-

Sample Collection:

-

Supernatant: Carefully collect the culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Cell Lysates: Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer for subsequent analysis of intracellular proteins (e.g., NLRP3, 12-LOX) by Western blotting or immunofluorescence.

-

-

Analysis:

-

ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.[12][13][14][15]

-

Immunofluorescence: Fix and stain the cells to visualize the expression and localization of inflammatory markers like NLRP3 and 12-LOX.[16]

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol outlines the induction of focal cerebral ischemia, a potent trigger of neuroinflammation, and the administration of this compound to evaluate its neuroprotective and anti-inflammatory effects in vivo.

Caption: In vivo experimental workflow.

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)

-

Reagents for histological analysis (e.g., TTC stain) and molecular analysis (e.g., ELISA kits, antibodies)

Procedure:

-

Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia using the intraluminal filament method as previously described.[17][18][19][20][21] Briefly, a filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60-90 minutes.

-